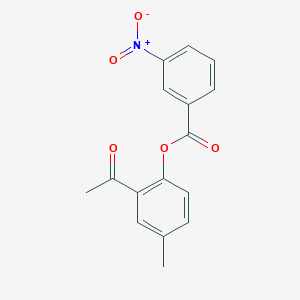
N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenoxy)acetamide, also known as CMA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a member of the acetanilide class of compounds, which are widely used in the pharmaceutical industry as analgesics, antipyretics, and anti-inflammatory agents. CMA has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
作用機序
The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer progression. N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenoxy)acetamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. It has also been found to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of cell proliferation, differentiation, and survival. N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenoxy)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenoxy)acetamide has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. It has also been found to scavenge free radicals and protect against oxidative stress-induced damage in cells and tissues. In addition, N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenoxy)acetamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer cells.
実験室実験の利点と制限
N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenoxy)acetamide has several advantages for lab experiments, including its low toxicity and high solubility in organic solvents. It can be easily synthesized using standard chemical reactions and purified by column chromatography or recrystallization. However, N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenoxy)acetamide has some limitations for lab experiments, including its relatively low potency and selectivity for specific biological targets. It may also exhibit off-target effects or interact with other compounds in complex biological systems.
将来の方向性
There are several future directions for the research on N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenoxy)acetamide, including the development of more potent and selective analogs, the elucidation of its exact mechanism of action, and the evaluation of its therapeutic potential in various disease models. N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenoxy)acetamide and its analogs may be used as lead compounds for the development of novel anti-inflammatory, antioxidant, and anticancer agents. The effects of N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenoxy)acetamide on the gut microbiota and the immune system may also be investigated, as these systems play a key role in the regulation of inflammation and cancer progression. In addition, the potential use of N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenoxy)acetamide as a diagnostic or prognostic biomarker for various diseases may be explored.
合成法
N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenoxy)acetamide can be synthesized using a variety of methods, including the reaction of 3-chloro-4-methoxyaniline with 2-chlorophenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction typically takes place in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The resulting product is then purified by column chromatography or recrystallization.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenoxy)acetamide has been extensively studied for its potential applications in various scientific fields, including pharmacology, toxicology, and medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenoxy)acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. It has also been found to scavenge free radicals and protect against oxidative stress-induced damage in cells and tissues. In addition, N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenoxy)acetamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer cells.
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-13-7-6-10(8-12(13)17)18-15(19)9-21-14-5-3-2-4-11(14)16/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFPQVZJKOLLST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-(2-chlorophenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B5764313.png)

![methyl 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5764329.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5764335.png)

![5-(1-methyl-1H-phenanthro[9,10-d]imidazol-2-yl)-2-thiophenecarbaldehyde](/img/structure/B5764353.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5764355.png)


![N-ethyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5764381.png)



![N'-[(2-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5764406.png)